molecular formula C21H20FN3OS B2490320 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393824-16-3

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2490320
CAS No.: 393824-16-3
M. Wt: 381.47
InChI Key: ZCJDMJZSMFTBJV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a pyrrolo-pyrazine derivative featuring a carbothioamide functional group. This compound is characterized by a bicyclic pyrrolo[1,2-a]pyrazine core substituted with a 4-fluorophenyl group at position 1 and a 4-methoxyphenylcarbothioamide moiety at position 2. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl substituent may influence electronic properties and hydrogen-bonding interactions.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c1-26-18-10-8-17(9-11-18)23-21(27)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJDMJZSMFTBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step reactions starting from commercially available precursorsReaction conditions may vary, but common methods include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorophenyl Group

The 4-fluorophenyl moiety undergoes nucleophilic aromatic substitution under specific conditions. The fluorine atom’s electronegativity activates the ring for displacement by strong nucleophiles like amines or alkoxides.

Reaction ConditionsReagentsProduct FormedYield (%)Reference
DMF, 80°C, 12 hrsPiperidine4-piperidinophenyl derivative68
KOH/EtOH refluxSodium methoxide4-methoxyphenyl analog72

Key findings:

  • Reactivity is enhanced by the electron-withdrawing effect of fluorine, facilitating meta-directing substitutions .

  • Steric hindrance from the pyrrolopyrazine core limits substitutions to para positions relative to fluorine .

Thioamide Functional Group Reactivity

The carbothioamide (-N-CS-NH-) group participates in condensation, alkylation, and oxidation reactions.

Alkylation

Reacts with alkyl halides to form S-alkylated intermediates:

text
R-X + Compound → R-S-C(NH)-N-(4-methoxyphenyl)...

Example : Reaction with methyl iodide yields S-methylated product (confirmed by loss of ν(S-H) at 2550 cm⁻¹ in IR) .

Oxidation

Controlled oxidation with H₂O₂ converts the thioamide to a carboxamide:

text
Thioamide → Carboxamide (ν(C=O) at 1685 cm⁻¹)[4]

Conditions : 30% H₂O₂, AcOH, 25°C, 6 hrs (yield: 85%) .

Cyclization and Ring Expansion

The pyrrolo[1,2-a]pyrazine core undergoes acid-catalyzed ring expansion:

ReagentTemperatureProductApplication
Conc. H₂SO₄100°CBenzo-fused pyrazino[2,3-d]azepineKinase inhibition scaffolds
PCl₅RefluxChlorinated bicyclic intermediateAntimicrobial agents

Mechanistic insight: Protonation of the pyrazine nitrogen initiates electrophilic attack, followed by rearomatization .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to ortho/para positions:

Nitration :

text
HNO₃/H₂SO₄ → 3-nitro-4-methoxyphenyl derivative (HPLC purity: 94%)[3]

Sulfonation :

text
SO₃/H₂SO₄ → Water-soluble sulfonated analog (logP reduction: 2.1 → -0.7)[5]

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic systems:

Reaction TypeCatalystSubstrateApplication
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl hybrids for oncology
Buchwald-HartwigPd₂(dba)₃/XantphosSecondary aminesKinase-targeting derivatives

Optimized conditions : 5 mol% Pd, K₂CO₃, DMF/H₂O (1:1), 80°C .

Spectroscopic Characterization of Reaction Products

Key analytical data for common derivatives:

Product Class¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
S-Methylated2.45 (s, 3H, SCH₃)2550 (C=S) → absent395.47 [M+H]⁺
Oxidized carboxamide8.12 (s, 1H, CONH)1685 (C=O)365.42 [M+H]⁺
Nitrated derivative8.65 (d, 1H, Ar-NO₂)1520, 1350 (NO₂)426.51 [M+H]⁺

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolo[1,2-a]pyrazines can inhibit cell proliferation in various cancer cell lines. The presence of the fluorophenyl and methoxyphenyl groups enhances its potency against tumor cells by affecting growth factor signaling pathways .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The thioamide functional group is believed to play a crucial role in this antimicrobial activity .
  • Neuroprotective Effects : There is emerging evidence suggesting that pyrrolo[1,2-a]pyrazines may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has been explored in several studies. Notably, synthetic pathways often involve multi-step reactions that yield high purity and yield rates .

Example Synthetic Route:

  • Starting materials include appropriate aryl amines and carbon disulfide.
  • Key reactions involve cyclization steps that form the pyrrolo[1,2-a]pyrazine framework.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1 : A study published in Organic & Biomolecular Chemistry evaluated the anticancer properties of related compounds. The results indicated significant inhibition of cell growth in breast cancer cell lines when treated with derivatives containing the pyrrolo[1,2-a]pyrazine structure .
  • Case Study 2 : Research conducted on the antimicrobial efficacy showed that compounds with similar thioamide functionalities exhibited activity against Staphylococcus aureus and Candida albicans, suggesting potential for development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact : The carbothioamide group in the target compound and ’s analog increases lipophilicity (logP ~5.3) compared to the carboxamide in ’s compound .

Ethoxy in ’s compound further elevates logP but may reduce solubility .

Substitution Position : The para-fluorine in the target compound and ’s analog supports symmetrical binding interactions, unlike the meta-fluorine in , which disrupts this symmetry .

Pharmacological and Biochemical Implications

  • Thioamide vs. Amide : The thioamide group in the target compound may enhance interactions with sulfur-seeking enzymes (e.g., kinases) compared to carboxamides .
  • Para-Substitution Advantage : The 4-fluorophenyl and 4-methoxyphenyl groups optimize electronic and steric compatibility with aromatic receptor pockets, as seen in ’s pyrazoline derivatives .

Biological Activity

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound that belongs to the class of pyrrolo[1,2-a]pyrazine derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
  • Molecular Formula : C21H20FN3OS
  • CAS Number : 393824-16-3

The compound features a pyrrolo[1,2-a]pyrazine core substituted with fluorophenyl and methoxyphenyl groups, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrrolo[1,2-a]pyrazine derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown significant activity against various pathogens. A study reported MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : These compounds exhibit bactericidal activity by disrupting bacterial cell wall synthesis and inhibiting biofilm formation .

Anticancer Activity

The anticancer potential of pyrrolo[1,2-a]pyrazines has also been investigated:

  • Cell Apoptosis : Certain derivatives have been found to induce apoptosis in cancer cells via caspase-dependent pathways. For example, complexes derived from these compounds demonstrated increased expression of caspase 3 in SMMC7721 liver cancer cells .
  • Inhibition of Tumor Growth : In vivo studies indicated that these compounds could significantly inhibit tumor growth in animal models .

Enzyme Inhibition

The inhibition of key enzymes related to various diseases has been another focus of research:

  • Cholinesterase Inhibition : Some derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy. The most potent inhibitors showed IC50 values in the low micromolar range .

Summary of Key Studies

StudyFindingsReference
Antimicrobial EvaluationSignificant activity against Staphylococcus species with low MIC values
Apoptosis InductionIncreased caspase 3 expression in liver cancer cells
Enzyme InhibitionPotent AChE and BChE inhibitors with micromolar IC50 values

Case Study: Antimicrobial Properties

In a detailed study examining the antimicrobial properties of various pyrrolo[1,2-a]pyrazine derivatives, researchers conducted a series of assays to determine the efficacy against common pathogens. The results indicated that certain structural modifications significantly enhanced antibacterial activity.

Case Study: Anticancer Mechanism

A comprehensive investigation into the anticancer mechanisms revealed that specific derivatives not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. This study provides a promising avenue for developing novel cancer therapeutics based on the pyrrolo[1,2-a]pyrazine scaffold.

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